2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group, an isopropyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the reaction of 2-amino-N-isopropylpropanamide with (S)-1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-isopropyl-N-((1-methylpiperidin-4-yl)methyl)propanamide
- 2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide
Uniqueness
2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is unique due to its specific structural features, such as the presence of the (S)-1-methylpyrrolidine ring. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-N-(1-methylpyrrolidin-3-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)14(11(15)9(3)12)10-5-6-13(4)7-10/h8-10H,5-7,12H2,1-4H3 |
InChI Key |
LFPSXISSXRJOII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCN(C1)C)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.